molecular formula C30H50O B1674476 Lanosterol CAS No. 79-63-0

Lanosterol

Cat. No. B1674476
CAS RN: 79-63-0
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-BQNIITSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanosterol is a tetracyclic triterpenoid and is the compound from which all animal and fungal steroids are derived . It is the core structure from which all others are derived by biological modification . Lanosterol was isolated from sheep’s wool in 1930 by German researchers A. Windhaus and R. Tschesche .


Synthesis Analysis

Lanosterol synthase is an oxidosqualene cyclase (OSC) enzyme that converts (S)-2,3-oxidosqualene to a protosterol cation and finally to lanosterol . Lanosterol is a key four-ringed intermediate in cholesterol biosynthesis . In humans, lanosterol synthase is encoded by the LSS gene . The molecule is synthesized entirely from acetate through a complex series of over 30 enzymatic reactions that are clustered into four major processes: condensation of acetate to isoprene, polymerization of isoprene to squalene, cyclization of squalene to lanosterol, and finally the conversion of lanosterol to cholesterol .


Molecular Structure Analysis

Lanosterol is a 30-carbon compound that consists of four fused rings . The structural formula can be written as C30H50O . The 3D structure of Lanosterol can be viewed using Java or Javascript .


Chemical Reactions Analysis

The conversion of lanosterol to cholesterol involves numerous oxidations of carbon groups, for example, the conversion of methyl groups to carboxylic acids, followed by decarboxylation . A pathway for the conversion of lanosterol to cholesterol, based on recent results from the primary research literature, is presented in this paper .


Physical And Chemical Properties Analysis

Lanosterol is a powder . Its molecular weight is 426.7174 . The recommended storage temperature is -20 °C . It is stable under normal conditions .

Scientific Research Applications

Treatment of Cataracts

Lanosterol has been found to play a significant role in the treatment of cataracts. It has been observed that lanosterol solution can break apart protein clumps and increase lens transparency . In a study, lanosterol eye drops were administered to dogs, which successfully reduced the size and severity of cataracts .

Prevention of Lens Opacification

Lanosterol plays a preventive role against lens opacification through the reversal of crystalline aggregation . However, the effect of lanosterol alone is not sufficient to restore lens transparency .

Combination Therapy for Cataracts

A combination of lanosterol and nilvadipine has been found to be effective in restoring nuclear lens opacity in sodium-selenite-induced cataractic rats . This combination significantly alleviated cataract-related factors and reduced opacity levels .

Rescue of Lens Structure Collapse

Intravitreal injection of lanosterol nanoparticles has been found to rescue lens structure collapse at an early stage in Shumiya cataract rats . Although it was difficult to improve serious structural collapse with posterior movement of the lens nucleus with a supplement of lanosterol via lanosterol nanoparticles, the intravitreal injection of lanosterol nanoparticles was found to repair the space and structural collapse in the early stages in the lenses .

Manufacture of Pharmaceuticals

Lanosterol is a key component in the manufacture of pharmaceuticals . It can be used to create semi-synthetic sterols, which are used in the production of steroid drugs and hormones .

Use in Cosmetics and Food Products

Apart from its medical applications, lanosterol is also used in the production of cosmetics and food products . It is used to create semi-synthetic sterols for these industries .

Mechanism of Action

Target of Action: Lanosterol Synthase

Lanosterol primarily targets lanosterol synthase (LSS) , an enzyme involved in cholesterol biosynthesis. LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, a critical step in sterol nucleus formation . Lanosterol synthase plays a pivotal role in the production of cholesterol and other sterols.

Pharmacokinetics: ADME Properties

Result of Action: Cellular Effects

Lanosterol’s action has significant implications: - Cholesterol Homeostasis : By participating in cholesterol synthesis, lanosterol influences cellular cholesterol levels, which impact membrane fluidity, signaling, and lipid rafts. - Cataract Treatment : Lanosterol eye drops may help break down protein clumps in cataracts, potentially restoring lens clarity .

Action Environment: Environmental Factors

Lanosterol’s efficacy and stability can be influenced by environmental conditions, such as temperature, pH, and oxidative stress. These factors may affect its ability to interact with LSS and participate in cholesterol biosynthesis.

: DrugBank: Lanosterol : Lanosterol Eye Drops: A New Solution for Cataracts

Safety and Hazards

Lanosterol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040744
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lanosterol

CAS RN

79-63-0
Record name Lanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lanosterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanosterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.5 °C
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanosterol
Reactant of Route 2
Lanosterol
Reactant of Route 3
Lanosterol
Reactant of Route 4
Lanosterol
Reactant of Route 5
Lanosterol
Reactant of Route 6
Lanosterol

Q & A

Q1: How does lanosterol potentially alleviate lens opacity in age-related cortical cataracts?

A1: Research suggests that lanosterol might exert its effect by increasing the solubility of lens proteins, particularly α-crystallin, in the cortical region of the lens. [] Additionally, lanosterol may contribute to a reduction in oxidative stress levels within the lens, further supporting lens transparency. [, ]

Q2: Does lanosterol impact all subtypes of age-related cataracts?

A2: Studies indicate that while lanosterol is present in different age-related cataract subtypes, including age-related cortical cataract (ARCC), age-related nuclear cataract (ARNC), and age-related posterior subcapsular cataract (ARPSC), its levels are only correlated with the opaque degree of ARCC. [] This suggests a potentially subtype-specific effect.

Q3: What is the role of lanosterol synthase (LSS) in the context of lanosterol's effect on cataracts?

A3: LSS catalyzes the cyclization of (3S)-2,3-oxidosqualene to form lanosterol. [, , ] Research indicates a correlation between LSS expression and lanosterol levels in the lens with the severity of ARCC. [] Inhibiting LSS activity in rat lens cultures led to increased lens opacity, while lanosterol supplementation delayed this effect. [] This suggests a protective role of the LSS pathway and lanosterol in maintaining lens transparency.

Q4: How does lanosterol interact with human γD-crystallin (HγD-Crys) to potentially prevent cataract formation?

A4: Molecular dynamics (MD) simulation studies reveal that lanosterol preferentially binds to the hydrophobic dimerization interface of HγD-Crys, particularly the structured C-terminus (near residues 135-165). [] This binding is suggested to disrupt the aggregation of HγD-Crys, potentially hindering cataract formation.

Q5: What is the molecular formula and weight of lanosterol?

A5: The molecular formula of lanosterol is C30H50O, and its molecular weight is 426.72 g/mol. [, ]

Q6: Are there any spectroscopic data available for characterizing lanosterol?

A6: Yes, 1H and 13C NMR spectroscopic data have been used extensively to characterize lanosterol and its derivatives. [, ] These data provide valuable information regarding the structure and conformation of lanosterol.

Q7: What is the primary enzymatic reaction catalyzed by lanosterol synthase (LSS)?

A7: LSS catalyzes the complex cyclization of (3S)-2,3-oxidosqualene to form lanosterol, a crucial step in the biosynthesis of cholesterol in animals and ergosterol in fungi. [, , , ]

Q8: What is the significance of the methyl-29 group in the substrate for the LSS-catalyzed reaction?

A8: Studies using modified oxidosqualene substrates reveal that the methyl-29 group plays a critical role in the correct folding of the substrate within the LSS active site. [] This precise folding is essential for the enzyme to execute the multi-step cyclization process accurately.

Q9: How does lanosterol 14α-demethylase (CYP51) contribute to the biosynthesis of cholesterol?

A9: CYP51 is a cytochrome P450 enzyme that catalyzes the 14α-demethylation of lanosterol, an essential step in the multi-step conversion of lanosterol to cholesterol. [, , , , , , , , ]

Q10: How have computational methods been used to study lanosterol's interaction with HγD-Crys?

A10: All-atom molecular dynamics (MD) simulations and free energy perturbation (FEP) techniques have been employed to investigate the binding affinity and interaction modes of lanosterol with HγD-Crys. [] These simulations provide insights into the molecular mechanism by which lanosterol might prevent HγD-Crys aggregation.

Q11: Have there been any studies using molecular docking simulations to understand the interaction of lanosterol with other molecules?

A11: Yes, molecular docking simulations have been utilized to investigate the interaction of lanosterol with γ-oryzanol in oleogel systems. [] These studies help elucidate the structural basis of gel formation and the influence of lanosterol on the resulting gel properties.

Q12: How does the presence of a 3-hydroxy group influence lanosterol's interaction with P45014DM?

A13: Research suggests that the 3-hydroxy group of lanosterol is crucial for its proper orientation within the active site of P45014DM. [] Modifications at this position, such as methylation or acetylation, significantly affect the enzyme's ability to demethylate the sterol, highlighting the importance of this group for substrate recognition.

Q13: What structural features of lanosterol analogs are essential for their time-dependent inactivation of lanosterol 14α-demethylase?

A14: Studies on 15-, 32-, and 15,32-substituted lanosterol analogs reveal that the presence of a nuclear double bond and an abstractable 15α-proton, both essential for lanosterol demethylation, are also crucial for the time-dependent inactivation of the enzyme. [] This suggests that these structural features are involved in the mechanism-based inhibition of the enzyme.

Q14: What evidence supports the potential of lanosterol as a cataract treatment based on in vivo models?

A15: In a study using cynomolgus monkeys with cataracts, subconjunctival administration of lanosterol was shown to improve lens clarity, particularly in cases of cortical cataracts. [] The observed improvement correlated with an increase in lanosterol concentration in the aqueous humor.

Q15: Are there any human studies investigating the efficacy of lanosterol eye drops for cataract treatment?

A16: A study investigated the use of lanosterol eye drops in a human subject with a juvenile nuclear cataract. [] While the treatment was well-tolerated and didn't affect intraocular pressure, no significant cataract reversal was observed at the tested lanosterol concentration.

Q16: Has lanosterol demonstrated efficacy in other therapeutic areas?

A17: Lanosterol has shown promising inhibitory effects against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and carbonic anhydrase I and II (CA I and II) in vitro. [] These enzymes are implicated in conditions like Alzheimer's disease and glaucoma, suggesting potential therapeutic avenues for lanosterol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.